molecular formula C22H16O3 B379684 7-Benzyloxy-3-phenyl-4H-chromen-4-one

7-Benzyloxy-3-phenyl-4H-chromen-4-one

Cat. No.: B379684
M. Wt: 328.4g/mol
InChI Key: SONUPOLJPZNSOW-UHFFFAOYSA-N
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Description

7-Benzyloxy-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at position 7 and a phenyl group (C₆H₅) at position 3 of the chromen-4-one scaffold. Chromen-4-ones (also known as 4H-chromen-4-ones) are oxygen-containing heterocyclic compounds with a fused benzene and γ-pyrone structure.

Properties

Molecular Formula

C22H16O3

Molecular Weight

328.4g/mol

IUPAC Name

3-phenyl-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C22H16O3/c23-22-19-12-11-18(24-14-16-7-3-1-4-8-16)13-21(19)25-15-20(22)17-9-5-2-6-10-17/h1-13,15H,14H2

InChI Key

SONUPOLJPZNSOW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Notes
7-Benzyloxy-3-phenyl-4H-chromen-4-one 7-OBz, 3-Ph C₂₂H₁₆O₃ 328.36 g/mol High lipophilicity due to benzyloxy; phenyl enhances aromatic interactions .
3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one () 7-O-iPr, 3-Ph C₁₈H₁₆O₃ 292.32 g/mol Smaller alkoxy group increases solubility compared to benzyloxy .
7-(3-Bromopropoxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one () 7-O-(CH₂)₃Br, 3-(4-OH-Ph) C₁₈H₁₅BrO₄ 399.21 g/mol Bromine enhances reactivity (e.g., SN2 substitutions); 4-OH-Ph introduces H-bonding .
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () 7-OMe, 3-(2-OMe-Ph), 2-CF₃ C₁₈H₁₃F₃O₄ 350.29 g/mol CF₃ group increases electronegativity and metabolic stability; methoxy improves solubility .
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one () 7-OH, 3-(4-OH-Ph-CH=) C₁₆H₁₂O₄ 268.26 g/mol Conjugated benzylidene group enables UV absorption; dual -OH groups enhance polarity .
7-Methoxy-2-methyl-3-phenylchromen-4-one () 7-OMe, 2-Me, 3-Ph C₁₇H₁₄O₃ 266.29 g/mol Methyl at position 2 introduces steric hindrance, potentially reducing reactivity .

Key Findings:

Substituent Effects on Lipophilicity :

  • The benzyloxy group in the target compound significantly increases lipophilicity compared to smaller alkoxy (e.g., isopropoxy in ) or polar hydroxy groups (e.g., ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Trifluoromethyl groups () contribute to both lipophilicity and metabolic stability due to strong C-F bonds .

Bulky substituents (e.g., benzyloxy in the target compound) may sterically hinder interactions with enzymes or receptors compared to smaller groups like methoxy .

Synthetic Accessibility :

  • Etherification (e.g., benzylation of a 7-hydroxy precursor) is a common route for introducing alkoxy/aryloxy groups, as seen in and .
  • Reductive amination () or Friedel-Crafts alkylation may be used to introduce aryl groups at position 3 .

Biological Relevance :

  • Hydroxy-substituted analogs () are more likely to participate in hydrogen bonding, making them suitable for targeting polar active sites .
  • Bromine in ’s compound suggests utility as a synthetic intermediate for further functionalization .

Preparation Methods

Synthesis of 3-Phenyl-7-hydroxy-4H-chromen-4-one

A resorcinol derivative substituted with a phenyl group at the 2-position (1,3-dihydroxy-2-phenylbenzene) reacts with a β-keto ester, such as ethyl benzoylacetate, under acidic conditions. Concentrated sulfuric acid or polyphosphoric acid (PPA) catalyzes the cyclization, yielding 3-phenyl-7-hydroxy-4H-chromen-4-one.

Reaction Conditions :

  • Resorcinol derivative (1.0 equiv), β-keto ester (1.2 equiv), PPA (excess), 120°C, 4–6 h.

  • Yield: ~60–70%.

Benzylation of the 7-Hydroxy Group

The 7-hydroxyl group is protected via alkylation with benzyl bromide. This step employs a base such as diisopropylethylamine (DIEA) to deprotonate the hydroxyl group, enhancing nucleophilicity.

Reaction Conditions :

  • 3-Phenyl-7-hydroxy-4H-chromen-4-one (1.0 equiv), benzyl bromide (2.0 equiv), DIEA (2.5 equiv), ethanol, reflux, 3–5 h.

  • Yield: ~85–90%.

Key Data :

StepReagents/ConditionsYield (%)
CyclizationPPA, 120°C65
BenzylationBnBr, DIEA, ethanol, reflux88

Cross-coupling methodologies, particularly Suzuki-Miyaura reactions , enable the introduction of the phenyl group at position 3. This method is advantageous when direct functionalization of the chromone core is challenging.

Synthesis of 3-Bromo-7-benzyloxy-4H-chromen-4-one

Bromination of 7-benzyloxy-4H-chromen-4-one at position 3 is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions.

Reaction Conditions :

  • 7-Benzyloxy-4H-chromen-4-one (1.0 equiv), NBS (1.1 equiv), AIBN (catalytic), CCl4, reflux, 12 h.

  • Yield: ~75%.

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